8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of bromine and chlorine atoms attached to a benzyl group, along with a methyl group on the purine ring
Preparation Methods
The synthesis of 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps. One common synthetic route includes the bromination of a purine derivative, followed by the introduction of the 2-chloro-benzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the bromine or chlorine atoms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or bromine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
- 8-Bromo-7-(2-chlorobenzyl)-1-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
These compounds share structural similarities but differ in the substituents attached to the purine ring. The unique combination of bromine, chlorine, and methyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
8-bromo-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN4O2/c1-18-10-9(11(20)17-13(18)21)19(12(14)16-10)6-7-4-2-3-5-8(7)15/h2-5H,6H2,1H3,(H,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHOWCNMHZDDRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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